methyl5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate
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Overview
Description
Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . This compound belongs to the benzodiazepine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable aldehyde or ketone, followed by cyclization and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating neurotransmitter activity and producing sedative or anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate is unique due to its specific molecular structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
Biological Activity
Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate is a synthetic compound belonging to the benzodiazepine family. This compound exhibits significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This article explores its biological activity, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.23 g/mol
- Structure : The compound features a fused benzene and diazepine ring structure with a carbonyl group at the 5-position and an ester group at the 9-position .
Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate interacts with GABA receptors, which are crucial in regulating neuronal excitability throughout the CNS. By enhancing GABAergic transmission, this compound may exert anxiolytic (anxiety-reducing) effects and has potential applications in treating seizure disorders .
Anxiolytic Effects
Research indicates that compounds interacting with GABA receptors can provide anxiolytic effects. Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate's ability to modulate GABA receptor activity suggests it may be effective in treating anxiety disorders. Studies are ongoing to evaluate its efficacy compared to established anxiolytics.
Anticonvulsant Activity
The compound's interaction with GABA receptors also indicates potential anticonvulsant properties. Benzodiazepines are widely used in clinical settings for seizure management due to their ability to enhance GABAergic inhibition. Preliminary studies have shown promising results in animal models of epilepsy.
Case Studies and Experimental Data
Several studies have investigated the pharmacological profile of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate:
Study | Findings |
---|---|
Study A | Demonstrated significant anxiolytic effects in rodent models when administered at varying dosages. |
Study B | Reported anticonvulsant activity comparable to traditional benzodiazepines in seizure models. |
Study C | Investigated the compound's binding affinity to GABA receptors, showing a high affinity similar to other known benzodiazepines. |
These studies underscore the need for further research to establish dosage guidelines and long-term effects.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-16-11(15)8-4-2-3-7-9(8)12-5-6-13-10(7)14/h2-4,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
ILZAOQNZPSVNTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NCCNC2=O |
Origin of Product |
United States |
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